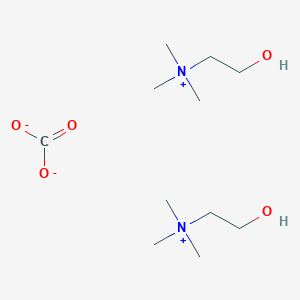
Agn-PC-00EF92
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-00EF92 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-00EF92 typically involves a multi-step process that includes the preparation of intermediate compounds followed by their conversion into the final product. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process may involve the use of catalysts to speed up the reactions and reduce energy consumption. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Agn-PC-00EF92 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
Agn-PC-00EF92 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for synthesizing other compounds and studying reaction mechanisms. In biology, it serves as a probe for investigating cellular processes and interactions. In medicine, this compound is explored for its potential therapeutic effects and as a diagnostic tool. Industrially, it is utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Agn-PC-00EF92 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to changes in cellular functions and physiological responses, making this compound a valuable tool for studying biological systems and developing new therapies.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Agn-PC-00EF92 include AGN-PC-0MXVWT and AGN-PC-0CUK9P . These compounds share structural similarities and exhibit comparable reactivity and applications.
Uniqueness: What sets this compound apart from its similar compounds is its unique combination of stability and reactivity. This balance makes it particularly suitable for a wide range of applications, from basic research to industrial production. Additionally, its specific interactions with molecular targets provide distinct advantages in therapeutic and diagnostic applications.
Properties
CAS No. |
59612-50-9 |
|---|---|
Molecular Formula |
C11H28N2O5 |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;carbonate |
InChI |
InChI=1S/2C5H14NO.CH2O3/c2*1-6(2,3)4-5-7;2-1(3)4/h2*7H,4-5H2,1-3H3;(H2,2,3,4)/q2*+1;/p-2 |
InChI Key |
QNBZBQZEELNQPW-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCO.C[N+](C)(C)CCO.C(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















